molecular formula C18H22N4O5S2 B2659312 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1235347-27-9

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2659312
CAS No.: 1235347-27-9
M. Wt: 438.52
InChI Key: IUJJDDPAUHKOTP-UHFFFAOYSA-N
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Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a recognized and potent inhibitor of Protein Kinase C theta (PKC-θ), a kinase that plays a critical and selective role in T-cell activation and signaling. This compound demonstrates high selectivity for PKC-θ over other PKC isoforms, which is crucial for dissecting its unique functions in immune responses without confounding off-target effects. Its primary research value lies in the investigation of T-cell-mediated processes, making it a vital tool for studying T-cell receptor (TCR) signal transduction, immunological synapse formation, and the downstream activation of transcription factors like NF-κB and AP-1. Researchers utilize this inhibitor to explore the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and to evaluate potential therapeutic strategies for transplant rejection and other immune disorders by specifically modulating T-cell function. The compound's mechanism of action involves competitively binding to the ATP-binding site of the PKC-θ kinase domain, thereby effectively blocking its catalytic activity and interrupting the signal cascade necessary for full T-cell activation and interleukin-2 production. This targeted inhibition provides a powerful chemical probe for elucidating the non-redundant roles of PKC-θ in immunity and inflammation.

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-12-17(28-21-20-12)18(23)22-6-4-13(5-7-22)11-19-29(24,25)14-2-3-15-16(10-14)27-9-8-26-15/h2-3,10,13,19H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJJDDPAUHKOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that incorporates a thiadiazole moiety, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S with a molecular weight of approximately 386.5 g/mol. Its structure includes:

  • Thiadiazole ring : Known for antimicrobial and anticancer properties.
  • Piperidine moiety : Contributes to the compound's pharmacological potential.
  • Dihydrobenzo[d][1,4]dioxine : Adds to the complexity and potential interactions within biological systems.

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiadiazole derivatives possess Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Activity Against
Compound A32.6E. coli
Compound B47.5S. aureus
Compound C25.0B. subtilis

Anticancer Activity

The presence of the thiadiazole ring in this compound has been linked to anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and disrupt cell cycle progression. The mechanism involves interference with DNA replication processes and modulation of various signaling pathways associated with cell growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2018 highlighted the antimicrobial properties of thiadiazole derivatives, demonstrating significant activity against both bacterial and fungal strains. The study found that derivatives with specific substitutions on the thiadiazole ring exhibited enhanced efficacy compared to their parent compounds .
  • Anticancer Mechanisms : Research conducted on similar thiadiazole compounds revealed their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms. These findings underscore the potential of modifying the piperidine or sulfonamide groups to enhance selectivity and potency against specific cancer types .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Biochemical Pathways

The interference with biochemical pathways by thiadiazole derivatives often leads to:

  • Disruption of nucleic acid synthesis.
  • Inhibition of protein synthesis.
  • Modulation of oxidative stress responses.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives containing the thiadiazole structure exhibit significant anticancer properties. These compounds can:

  • Induce Apoptosis : Thiadiazoles interfere with DNA replication and promote programmed cell death in cancer cells.
  • Disrupt Cell Cycle Progression : Studies have shown that these compounds can halt the cell cycle, preventing cancer cell proliferation.

Case Study: Anticancer Efficacy

A notable study evaluated the anticancer efficacy of various thiadiazole derivatives against several cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells, highlighting the importance of the thiadiazole ring for cytotoxic activity.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Thiadiazole derivatives have been shown to:

  • Inhibit Pathogen Growth : Effective against various pathogens, including bacteria and fungi.
  • Disrupt Biofilm Formation : They can disrupt biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, enhancing their effectiveness against infections.

Case Study: Antimicrobial Evaluation

In an investigation focusing on antimicrobial properties, derivatives were tested for their minimum inhibitory concentration (MIC) against various pathogens. The most active derivative showed MIC values between 0.22 and 0.25 µg/mL, demonstrating significant bactericidal effects.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescription
AnticancerInduces apoptosis; disrupts cell cycle progression.
AntimicrobialInhibits pathogen growth; disrupts biofilm formation.
MechanismInvolves enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs based on shared functional groups and bioactivity profiles.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Bioactivities (Reported) Notable Differences vs. Target Compound References
4-Methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides 1,2,3-thiadiazole core, carbohydrazide linker, piperidine derivatives Antioxidant (IC₅₀: 12–35 μM), antitumor (HeLa cells: 50% inhibition at 20 μM), antimicrobial (MIC: 8–32 µg/mL) Carbonyldrazide vs. sulfonamide; absence of dihydrobenzo dioxine system may reduce solubility/bioavailability.
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide Thiazole core, piperazine linker, carboxamide group Anticancer (kinase inhibition), antimicrobial (broad-spectrum) Thiazole vs. thiadiazole; piperazine (basic) vs. piperidine (less polar) affects pharmacokinetics.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo-pyridine core, ester groups Not specified (structural focus) Entirely distinct core (imidazopyridine vs. thiadiazole/dioxine); no sulfonamide or piperidine groups.

Key Insights:

Thiadiazole Derivatives (Paulrasu et al., 2014) :

  • The target compound replaces the carbohydrazide group in Paulrasu’s analogs with a sulfonamide, which may enhance solubility and hydrogen-bonding capacity .
  • The dihydrobenzo dioxine system could improve aromatic stacking interactions in enzyme binding pockets compared to simpler aryl groups.

Piperidine (target compound) is less polar than piperazine (Biopharmacule analogs), which may enhance blood-brain barrier penetration .

Tetrahydroimidazopyridines (Zhang et al., 2017) :

  • The absence of a sulfur-containing heterocycle in this class limits direct comparison but highlights the structural diversity achievable in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of the thiadiazole and piperidinylmethyl-dihydrobenzodioxine sulfonamide moieties. Key steps include:

  • Thiadiazole activation : Use 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride as a reactive intermediate for acyl transfer to piperidine derivatives (analogous to , where K₂CO₃ and DMF facilitate nucleophilic substitution).
  • Sulfonamide coupling : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts during sulfonamide bond formation.
  • Intermediate characterization : Employ ¹H/¹³C NMR for structural confirmation, IR spectroscopy for functional group analysis, and HRMS for mass validation (as demonstrated in for similar heterocycles).
  • Key Reference : Synthesis protocols for structurally related sulfonamide-thiadiazole hybrids .

Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask method with buffers (pH 1.2–7.4) and HPLC-UV quantification. Include surfactants like Tween-80 for low-solubility scenarios.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Track hydrolysis of the sulfonamide or thiadiazole groups under acidic/alkaline conditions.
  • Data Interpretation : Compare with structurally similar compounds (e.g., triazole-sulfonamide derivatives in ) to identify stability trends.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET). The sulfonamide group may act as a zinc-binding motif, similar to carbonic anhydrase inhibitors .
  • Cellular cytotoxicity : Use MTT assays on cancer/normal cell lines. Prioritize cell lines expressing targets predicted by molecular docking (e.g., piperidine-containing analogs in show affinity for CNS targets).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability. Reference frameworks from , which emphasize linking data to theoretical models (e.g., target engagement vs. off-target effects).
  • Case Study : If cytotoxicity is observed in 2D but not 3D cultures, evaluate penetration efficiency using spheroid models .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyls) to improve solubility without disrupting the thiadiazole-piperidine pharmacophore (see for sulfonamide derivatives with enhanced bioavailability).
  • Prodrug Design : Mask the sulfonamide as an ester or amide to enhance membrane permeability, with enzymatic cleavage in target tissues.
  • In Silico Modeling : Use COMSOL Multiphysics ( ) to simulate absorption/distribution dynamics based on logP and pKa.

Q. How can AI-driven computational models predict off-target interactions or metabolic pathways?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to screen against databases like ChEMBL. Prioritize cytochrome P450 isoforms (CYP3A4, CYP2D6) for metabolism prediction.
  • Machine Learning : Train models on datasets of sulfonamide-thiadiazole analogs (e.g., PubChem entries in ) to predict ADMET properties.
  • Validation : Compare predictions with in vitro microsomal stability data .

Q. What methodologies integrate multi-omics data to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., oxidative stress or apoptosis).
  • Proteomics : Use SILAC labeling to quantify target protein abundance changes.
  • Data Integration : Apply systems biology tools (e.g., STRING or KEGG Mapper) to map interactions, guided by ’s framework for linking empirical data to theoretical models.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software to account for flexible residues near the binding pocket.
  • Experimental Controls : Include positive controls (e.g., known inhibitors) to calibrate assay conditions.
  • Free Energy Calculations : Use molecular dynamics (MD) simulations (e.g., AMBER) to compute binding free energies, resolving enthalpy/entropy contributions missed in static docking .

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